molecular formula C15H13N5S B11058833 6-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

6-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11058833
M. Wt: 295.4 g/mol
InChI Key: RJWYICBKGNEIOF-UHFFFAOYSA-N
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Description

3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multistep process. One common method starts with the reaction of quinoline-6-carboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the triazolothiadiazole core . The isopropyl group is introduced through alkylation reactions using appropriate alkylating agents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-6-(6-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted quinoline derivatives .

Mechanism of Action

Properties

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

3-propan-2-yl-6-quinolin-6-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H13N5S/c1-9(2)13-17-18-15-20(13)19-14(21-15)11-5-6-12-10(8-11)4-3-7-16-12/h3-9H,1-2H3

InChI Key

RJWYICBKGNEIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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